4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene
Description
Properties
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHWDRGPYPWQOAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Selective Fluorination of Trichloromethoxybenzene Derivatives
One primary synthetic route involves starting from trichloromethoxybenzene, which undergoes selective fluorination using hydrogen fluoride (HF) under pressure to yield chlorodifluoromethoxy intermediates. This method is described in a patent detailing the preparation of 4-(chlorodifluoromethoxy)aniline, which is structurally related to the target compound.
- Fluorinating agent: Anhydrous hydrogen fluoride (HF), acting as both reactant and solvent.
- Temperature: 50–150 °C, optimally 80–90 °C.
- Pressure: 0.5–5.0 MPa, optimally 2.5–2.8 MPa.
- Catalyst: Perfluoroalkyl sulfonic acid fluorides (e.g., perfluoropropyl sulfonic acid fluoride).
- Molar ratio HF to substrate: 2:1 to 20:1, optimally 8:1 to 11:1.
- Catalyst loading: Mass ratio substrate to catalyst 1:0.001 to 1:0.01, optimally 1:0.005–0.006.
This selective fluorination converts trichloromethoxybenzene into chlorodifluoromethoxybenzene, which can then be further functionalized (e.g., nitration, reduction) to yield derivatives useful for synthesizing 4-(difluoromethoxy)-2-fluoro-1-methyl-benzene.
| Parameter | Range | Optimal Value |
|---|---|---|
| Temperature (°C) | 50–150 | 80–90 |
| Pressure (MPa) | 0.5–5.0 | 2.5–2.8 |
| HF : substrate molar ratio | 2:1 – 20:1 | 8:1 – 11:1 |
| Catalyst (mass ratio) | 0.001 – 0.01 | 0.005 – 0.006 |
Fluorodesulfurization of Thionoesters Using DAST and Tin Chlorides
Another effective strategy for introducing the difluoromethoxy group involves fluorodesulfurization of aromatic thionoesters using diethylaminosulfur trifluoride (DAST) in combination with catalytic amounts of tin chlorides (SnCl4 or SnCl2).
- Starting material: Aromatic methyl thionoesters.
- Reagents: DAST (2 equiv), SnCl4 (0.05 equiv).
- Solvent: Dichloromethane (CH2Cl2).
- Temperature: Initially cooled to 0 °C, then warmed to room temperature.
- Reaction time: Approximately 2 hours.
- Workup: Quenched with saturated NaHCO3, extracted, dried, and purified by silica gel chromatography.
This method provides excellent selectivity and high yields (up to 89%) of aromatic difluoro(methoxy)methyl compounds, including derivatives structurally similar to this compound.
$$
\text{Ar-C(=S)OCH}3 \xrightarrow[\text{SnCl}4]{\text{DAST}} \text{Ar-CF}2\text{OCH}3
$$
| Reagent | Equivalents | Role |
|---|---|---|
| DAST | 2.0 | Fluorinating agent |
| SnCl4 | 0.05 | Catalyst |
| CH2Cl2 | 30 mL | Solvent |
| Temperature | 0 °C to RT | Reaction conditions |
| Yield | 89% | Product isolated |
Difluoromethylation of Phenols Using Difluorocarbene Precursors
Difluoromethoxy groups can also be introduced via difluoromethylation of phenolic compounds using difluorocarbene sources such as bromodifluoromethyltrimethylsilane (TMSCF2Br) or bench-stable sulfonium salts.
- Difluorocarbene is generated in situ from reagents like TMSCF2Br.
- Phenols react with difluorocarbene under mild conditions to form aryl difluoromethyl ethers.
- Bases such as KOH or NaH are used to deprotonate phenols, facilitating nucleophilic attack.
- Reaction temperatures vary from 0 °C to room temperature.
- This method tolerates a variety of functional groups and provides moderate to good yields.
This approach is suitable for introducing the difluoromethoxy group on aromatic rings bearing methyl and fluorine substituents, potentially applicable to the synthesis of this compound.
| Reagent/Condition | Details |
|---|---|
| Difluorocarbene source | TMSCF2Br, sulfonium salts |
| Base | KOH, NaH |
| Solvent | MeCN/H2O, fluorobenzene |
| Temperature | 0 °C to room temperature |
| Reaction time | 0.5 to overnight |
| Yield | 52–87% (varies by substrate) |
Summary Table of Preparation Methods
Research Findings and Considerations
- The selective fluorination method using HF is industrially relevant but requires careful control of pressure and temperature and specialized catalysts for high selectivity.
- The fluorodesulfurization approach using DAST and SnCl4 is efficient, tolerates trace moisture, and provides excellent yields, making it attractive for laboratory-scale synthesis.
- Difluoromethylation via difluorocarbene precursors offers a versatile and mild alternative, especially useful for functionalizing phenols and thiophenols with good chemoselectivity.
- Electronic effects of substituents on the aromatic ring influence reaction outcomes and can be studied via ^19F NMR to optimize conditions further.
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene can undergo various chemical reactions, including:
Substitution Reactions: The difluoromethoxy and fluoro groups can be substituted under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Electrophilic and Nucleophilic Reagents: These reagents can be used for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Medicinal Chemistry
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene serves as an intermediate in the synthesis of various pharmaceuticals, especially those targeting specific enzymes or receptors. Its unique electronic properties enhance binding affinities, making it a candidate for drug development against diseases like cancer and heart failure.
Case Study: RXFP1 Modulators
Research has shown that derivatives of this compound can act as modulators for RXFP1, a receptor implicated in heart failure therapies. The incorporation of difluoromethoxy groups has been linked to improved pharmacokinetic profiles and receptor selectivity .
Materials Science
The compound is utilized in developing advanced materials with unique electronic and optical properties. Its fluorinated structure contributes to enhanced stability and performance in applications such as:
- Liquid Crystals: Used in the formulation of liquid crystals for display technologies.
- Polymeric Materials: Acts as a building block for synthesizing polymers with tailored functionalities.
Data Table: Applications in Materials Science
| Application Type | Description | Impact |
|---|---|---|
| Liquid Crystals | Formulation for high-performance displays | Improved response times and clarity |
| Polymer Synthesis | Building block for functional polymers | Enhanced thermal stability |
Organic Synthesis
In organic synthesis, this compound is employed as a versatile building block for constructing complex molecules through various coupling reactions, including Suzuki-Miyaura reactions.
Reactions Involved:
- Nucleophilic Aromatic Substitution: Facilitates the introduction of various nucleophiles.
- Cross-Coupling Reactions: Utilized in forming biaryl compounds essential in pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epithelial-mesenchymal transformation induced by transforming growth factor-β1 (TGF-β1) in lung epithelial cells . This inhibition is achieved by reducing the phosphorylation levels of Smad2/3, which are key signaling molecules in the TGF-β1 pathway .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects and Molecular Properties
The electronic and steric profiles of substituents significantly differentiate 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene from analogs:
Key Observations:
- Electronic Effects : Difluoromethoxy (-OCF$2$H) is less electron-withdrawing than trifluoromethoxy (-OCF$3$), which may reduce ring deactivation and enhance reactivity in electrophilic substitutions .
- Synthetic Utility : Brominated analogs (e.g., 4-bromo-1-(difluoromethoxy)-2-fluorobenzene) serve as intermediates for cross-coupling reactions, whereas methyl-substituted derivatives may prioritize stability .
Biological Activity
4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The presence of fluorine atoms in organic compounds often enhances their lipophilicity and metabolic stability, which can significantly influence their pharmacological profiles. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on existing research.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethoxy group and a fluoro substituent on a methylbenzene ring, which is known to affect its interaction with biological targets.
Biological Activity Overview
Research indicates that fluorinated compounds like this compound exhibit various biological activities, including:
- Antimicrobial Activity : Similar fluorinated benzene derivatives have shown antimicrobial properties. The introduction of fluorine can enhance the ability of these compounds to penetrate microbial membranes, leading to increased efficacy against bacterial and fungal strains.
- Anticancer Properties : Some studies suggest that fluorinated compounds may inhibit cancer cell proliferation. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells by modulating specific signaling pathways .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Interaction : Fluorinated compounds can interact with enzymes differently than their non-fluorinated counterparts. This interaction may lead to altered pharmacokinetics and pharmacodynamics, impacting drug design .
- Cell Signaling Modulation : The compound may influence various cellular processes by modulating signaling pathways associated with cell growth and apoptosis. For example, it may inhibit kinases involved in cancer progression .
Antimicrobial Activity
A study evaluating the antimicrobial effects of various fluorinated compounds found that this compound exhibited significant inhibition against several bacterial strains. The results indicated a dose-dependent response, with higher concentrations leading to greater antimicrobial efficacy.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
In another study focused on anticancer properties, derivatives similar to this compound were tested against various cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability in MDA-MB-231 breast cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 5.5 |
| HeLa | 7.8 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Difluoromethoxy)-2-fluoro-1-methyl-benzene, and how can purity (>97%) be achieved?
- Methodology :
- Step 1 : Difluoromethylation of phenolic intermediates using sodium 2-chloro-2,2-difluoroacetate and cesium carbonate in DMF under inert gas. Monitor gas evolution (e.g., CO₂) with an oil bubbler .
- Step 2 : Fluorination at position 2 via halogen exchange (e.g., using KF in polar aprotic solvents).
- Step 3 : Methylation at position 1 with methyl iodide and a base (e.g., NaH).
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization. Purity validation via HPLC (≥97% by area) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- NMR : ¹⁹F NMR to confirm difluoromethoxy (-OCF₂H) and fluorine substituents. ¹H NMR for methyl group integration (δ ~2.3 ppm) .
- HPLC-MS : Retention time and molecular ion ([M+H]⁺ = 189.1) for identity confirmation .
- Melting Point : 169–171°C (compared to literature values for structural analogs) .
Q. How should this compound be stored to maintain stability?
- Protocol : Store under inert gas (Argon/N₂) at 2–8°C in amber vials. Avoid freeze-thaw cycles. Solubility in DMSO (10 mM stock) ensures long-term stability .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the difluoromethoxy group in electrophilic substitution reactions?
- Approach :
- Use density functional theory (DFT) to calculate electron density maps. The -OCF₂H group is electron-withdrawing, directing electrophiles to the para position.
- Validate predictions with experimental nitration (HNO₃/H₂SO₄) outcomes. Compare regioselectivity with PubChem analogs .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 60% vs. 85%)?
- Analysis :
- Variable Control : Trace moisture in DMF reduces cesium carbonate efficacy. Use molecular sieves or strict anhydrous conditions .
- Catalyst Screening : Replace Cs₂CO₃ with K₂CO₃ for cost efficiency, but expect lower yields (70% vs. 85%) .
- Data Table :
| Base | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Cs₂CO₃ | DMF | 85 | 97 |
| K₂CO₃ | DMF | 70 | 95 |
Q. How does the compound interact with cytochrome P450 enzymes in metabolic studies?
- Method :
- Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.
- Key Finding : The difluoromethoxy group resists oxidative metabolism, enhancing metabolic stability compared to methoxy analogs .
Q. What safety protocols are critical during large-scale synthesis?
- Guidelines :
- Hazard Mitigation : Use explosion-proof reactors for exothermic steps (e.g., methyl iodide addition).
- Waste Management : Neutralize acidic/byproduct streams before disposal. Partner with certified waste handlers .
Data Contradiction Analysis
Q. Why do purity reports vary between suppliers (>97% vs. >98%)?
- Root Cause : Differences in QC methods (e.g., HPLC vs. GC).
- Resolution : Cross-validate with ¹⁹F NMR integration and spiked standards.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
